![molecular formula C11H16N2O2 B1356454 N-(5-Amino-2-methoxyphenyl)butanamide CAS No. 946710-33-4](/img/structure/B1356454.png)
N-(5-Amino-2-methoxyphenyl)butanamide
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Description
Scientific Research Applications
Lipoxygenase Inhibitors
N-(5-Amino-2-methoxyphenyl)butanamide and its derivatives have been explored as potential lipoxygenase inhibitors. Lipoxygenase enzymes are involved in inflammatory processes, and their inhibition can have therapeutic implications. For example, Aziz-ur-Rehman et al. (2016) synthesized N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide compounds, showcasing moderate activities against the lipoxygenase enzyme (Aziz‐ur‐Rehman et al., 2016).
Anticancer Applications
The compound and its variants have shown potential in anticancer research. For instance, Sirajuddin et al. (2015) demonstrated that N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide exhibited in vitro anticancer activity against lung carcinoma, highlighting its potential as a therapeutic agent (Sirajuddin et al., 2015).
Antimicrobial Properties
Further, this chemical has been researched for its antimicrobial properties. The same study by Sirajuddin et al. (2015) also found that the compound exhibited good antimicrobial activity, suggesting its potential use in combating bacterial infections (Sirajuddin et al., 2015).
Dual Inhibitor of Cyclooxygenase and Lipoxygenase Pathways
Furthermore, variants of this compound have been studied as dual inhibitors of cyclooxygenase and lipoxygenase pathways, offering potential therapeutic applications for conditions like osteoarthritis and inflammation. Tordjman et al. (2003) synthesized the butanamide derivative S 19812, showcasing such dual inhibition (Tordjman et al., 2003).
properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-4-11(14)13-9-7-8(12)5-6-10(9)15-2/h5-7H,3-4,12H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHILNALWGGEKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)butanamide |
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